N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
Beschreibung
BenchChem offers high-quality N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-8H,1-3H3,(H,13,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAWAOKACCQVTF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
Abstract
This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of the chiral molecule N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delineates a robust, multi-step synthetic pathway, beginning with the formation of a racemic amine via reductive amination, followed by a classical chiral resolution to isolate the desired enantiomer, and culminating in N-acetylation to yield the final product. Each section explains the underlying chemical principles, the rationale for procedural choices, and detailed, step-by-step protocols. The synthesis is supported by characterization data and visual diagrams to ensure clarity, reproducibility, and scientific integrity.
Introduction and Strategic Overview
Chiral amines and their derivatives are fundamental building blocks in medicinal chemistry, where stereochemistry often dictates pharmacological activity.[1] The target molecule, N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, possesses a single stereocenter, making the synthesis of an enantiomerically pure compound essential for potential downstream applications. The presence of both an acetamide and a ketone functional group makes it a versatile intermediate for further chemical elaboration.
The synthetic strategy detailed herein is designed for efficiency and scalability, focusing on well-established and reliable chemical transformations. The core logic is a three-stage process:
-
Racemate Synthesis: Creation of the foundational chiral amine, 1-(4-acetylphenyl)ethylamine, in its racemic form from the commercially available prochiral ketone, 4'-aminoacetophenone. Reductive amination is the method of choice due to its high efficiency and control.[2]
-
Enantiomeric Resolution: Separation of the desired (R)-enantiomer from the racemic mixture. This is achieved through classical resolution, a proven technique that involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3][4]
-
Final Functionalization: Acetylation of the purified (1R)-amine to form the target acetamide, a straightforward and high-yielding N-acylation reaction.
This approach balances the practicality of starting with inexpensive achiral materials with the precision required to obtain a single, pure enantiomer.
Stage 1: Synthesis of Racemic 1-(4-Acetylphenyl)ethylamine via Reductive Amination
Reductive amination is a powerful method for forming amines from carbonyl compounds, proceeding through an intermediate imine which is then reduced in situ.[5] This one-pot procedure is often preferred over direct alkylation of ammonia as it cleanly avoids the formation of over-alkylated byproducts.[2] For this synthesis, we employ a Leuckart-type reaction using ammonium formate, which conveniently serves as both the ammonia source and the reducing agent (hydride donor).[6]
Mechanistic Principle & Rationale
The reaction begins with the nucleophilic attack of ammonia (from ammonium formate) on the carbonyl carbon of 4'-aminoacetophenone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The formate ion subsequently acts as a hydride donor to reduce the imine C=N bond to the corresponding amine. The acidic nature of the reaction medium, provided by formic acid (in equilibrium with ammonium formate), helps to catalyze both the imine formation and the subsequent reduction.[7]
Caption: Reductive amination of 4'-aminoacetophenone.
Experimental Protocol: Reductive Amination
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-aminoacetophenone (10.0 g, 74.0 mmol) and ammonium formate (23.3 g, 370 mmol, 5.0 eq).
-
Reaction: Heat the mixture in an oil bath at 160-165 °C for 6 hours. The mixture will melt and then solidify as the reaction progresses.
-
Work-up (Acidification): Cool the reaction mixture to room temperature. Add 50 mL of water and 50 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 30 minutes to hydrolyze any remaining formamide byproduct.
-
Work-up (Basification): Cool the acidic solution in an ice bath and basify by slowly adding 50% aqueous sodium hydroxide solution until the pH is >12. Ensure the temperature is kept below 20 °C during this process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(4-acetylphenyl)ethylamine as a yellow oil. The crude product is typically of sufficient purity for the next step.
Stage 2: Chiral Resolution of (±)-1-(4-Acetylphenyl)ethylamine
Classical resolution remains a cornerstone of enantiomer separation in both academic and industrial settings.[3] The principle relies on the reaction of a racemic mixture (e.g., a basic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid) to form a pair of diastereomeric salts.[4] These diastereomers are not mirror images and thus have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]
Principle & Choice of Resolving Agent
The choice of resolving agent is critical for a successful resolution. An ideal agent forms a stable, crystalline salt with one enantiomer of the racemate while the salt of the other enantiomer remains in solution. L-(+)-Tartaric acid is an excellent and cost-effective choice for resolving chiral amines. It will form two diastereomeric salts: [(R)-amine · (L)-tartrate] and [(S)-amine · (L)-tartrate]. Through careful selection of the solvent system, the solubility of these salts can be differentiated to allow for the selective crystallization of one.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution and Liberation
-
Salt Formation: Dissolve the crude racemic amine (10.0 g, 61.3 mmol) in 100 mL of absolute ethanol in a 250 mL Erlenmeyer flask. In a separate flask, dissolve L-(+)-tartaric acid (9.2 g, 61.3 mmol) in 100 mL of hot absolute ethanol.
-
Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Isolation of Diastereomer: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold ethanol. This solid is the enriched diastereomeric salt. The enantiomeric excess (e.e.) should be checked at this stage via chiral HPLC or polarimetry.
-
Recrystallization (Optional): If the desired enantiomeric purity is not achieved, recrystallize the salt from a minimal amount of hot ethanol to further enhance the e.e.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in 100 mL of water and add 2 M sodium hydroxide solution with vigorous stirring until the salt is fully dissolved and the pH is >12.
-
Extraction and Purification: Extract the liberated (1R)-amine with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically pure (1R)-1-(4-acetylphenyl)ethylamine.
Stage 3: N-Acetylation to Yield the Final Product
The final step is the formation of the amide bond, a classic nucleophilic acyl substitution. The enantiopure amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is a suitable reagent for this transformation, offering high reactivity and producing acetic acid as a benign byproduct, which is easily neutralized by a mild base like triethylamine.
Mechanistic Principle
The lone pair of electrons on the nitrogen atom of the chiral amine attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group and forming the protonated amide. A base is required to deprotonate this intermediate, yielding the final neutral acetamide product.
Caption: N-Acetylation of the chiral amine to form the final product.
Experimental Protocol: N-Acetylation
-
Setup: Dissolve the purified (1R)-1-(4-acetylphenyl)ethylamine (5.0 g, 30.6 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Reagent Addition: Add triethylamine (4.7 mL, 33.7 mmol, 1.1 eq). Then, add acetic anhydride (3.2 mL, 33.7 mmol, 1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide as a white crystalline solid.
Data Summary and Characterization
Thorough characterization of the final product and key intermediates is essential to validate the success of the synthesis.
| Compound | Formula | MW ( g/mol ) | Role | Typical Yield | M.P. (°C) | Key Analytical Data |
| (±)-1-(4-acetylphenyl)ethylamine | C₁₀H₁₃NO | 163.22 | Racemic Intermediate | 75-85% | N/A (Oil) | ¹H NMR confirms structure |
| (1R)-1-(4-acetylphenyl)ethylamine | C₁₀H₁₃NO | 163.22 | Chiral Intermediate | 30-40% (from racemate) | N/A (Oil) | Chiral HPLC: >99% e.e., [α] specific rotation |
| N-[(1R)-1-(4-Ac)ethyl]acetamide | C₁₂H₁₅NO₂ | 205.25 | Final Product | 85-95% | 138-140 | ¹H NMR, ¹³C NMR, IR, HRMS confirm structure |
Conclusion
This guide presents a reliable and well-documented synthetic route to N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide. By employing a logical sequence of reductive amination, classical chiral resolution, and N-acetylation, the target compound can be obtained in high chemical and enantiomeric purity. The detailed protocols and mechanistic explanations provided herein serve as a robust foundation for researchers to reproduce this synthesis and adapt it for their specific scientific needs. Each step is designed with self-validation in mind, ensuring that with proper analytical oversight, the integrity of the final product is assured.
References
-
Journal of Chemical, Biological and Physical Sciences (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]
-
YouTube (2022). Reductive Amination & Amide Synthesis (IOC 40). Available at: [Link]
-
Organic Syntheses (1930). Acetamide. Available at: [Link]
-
Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex . (2014). Chinese Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal . Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Onyx Scientific . Chiral Resolution Screening. Available at: [Link]
-
Chemistry LibreTexts (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]
-
YouTube (2018). 22.4e Synthesis of Amines Reductive Amination. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle . (2017). University of Bath. Available at: [Link]
- Google Patents. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. onyxipca.com [onyxipca.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
- 7. m.youtube.com [m.youtube.com]
A Strategic Roadmap for Elucidating the Mechanism of Action of Novel Chemical Entities: A Case Study on N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
Abstract
The elucidation of a drug candidate's mechanism of action (MoA) is a critical step in the drug discovery and development pipeline.[1][2] It provides essential insights into a compound's efficacy, potential toxicity, and informs on strategies for lead optimization. This in-depth technical guide addresses the challenge of determining the MoA for a novel chemical entity with no prior biological characterization. Using N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide as a representative case, this document outlines a comprehensive, multi-pronged strategy. This roadmap is designed for researchers, scientists, and drug development professionals, providing a logical experimental cascade from initial hypothesis generation through in silico, in vitro, and cellular methodologies to definitive target validation. The protocols and workflows described herein are grounded in established, robust techniques and are designed to be self-validating, ensuring a high degree of scientific integrity.
Introduction: The Challenge of the Unknown
N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is a specific chemical entity with a defined structure but lacks characterization in the public scientific literature regarding its biological activity. The absence of a known MoA presents a significant hurdle, but also an opportunity to apply a systematic and unbiased approach to discovery. This guide will use the structural features of this molecule to generate initial hypotheses and then detail a rigorous experimental workflow to test these hypotheses and uncover its biological function.
Structural Analysis and Initial Hypothesis Generation
The structure of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide contains several key functional groups that can inform initial hypotheses about its potential biological targets:
-
4-Acetylphenyl Group: This moiety is present in various biologically active compounds. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated as potential anticancer agents targeting SIRT2 and EGFR.[3] Additionally, imidazole derivatives containing a 4-acetylphenyl group have shown cytotoxicity against several cancer cell lines.[4] This suggests that our test compound could potentially interact with kinases, deacetylases, or other enzymes implicated in cancer biology.
-
N-ethylacetamide Moiety: The acetamide group is a common feature in many pharmaceuticals. For example, N-phenylethylacetamide derivatives have been explored for various biological activities.[5] Some acetamide derivatives have demonstrated antioxidant and anti-inflammatory properties.[6][7] Furthermore, compounds with similar structures, like Acetylpheneturide, act as anticonvulsants by modulating ion channels and enhancing GABAergic inhibition.[8] This suggests potential neurological or anti-inflammatory activities.
Based on this structural analysis, plausible initial hypotheses for the MoA of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide include:
-
Inhibition of protein kinases or deacetylases.
-
Modulation of ion channels or neurotransmitter receptors.
-
Interference with inflammatory or oxidative stress pathways.
The Experimental Cascade: A Phased Approach to MoA Elucidation
The following experimental workflow is designed to systematically investigate the MoA of a novel compound.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Phase 3: Target Validation and Pathway Analysis
The final phase involves definitively validating the identified target and understanding its role in the observed phenotype.
2.3.1. Biophysical Characterization of Binding
Techniques like Surface Plasmon Resonance (SPR) provide quantitative data on the binding affinity and kinetics of a drug-target interaction. [9][10][11][12][13] Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Chip Preparation: Immobilize the purified recombinant target protein onto a sensor chip surface.
-
Analyte Injection: Flow different concentrations of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface in real-time, which is proportional to the amount of bound compound. This generates a sensorgram showing the association and dissociation phases.
-
Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation: Illustrative SPR Binding Data
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
Conclusion
The journey to elucidate the mechanism of action for a novel chemical entity like N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is a complex but logical process. By employing a phased approach that begins with broad, unbiased phenotypic screening and progressively narrows the focus through target engagement and validation studies, researchers can build a robust, evidence-based understanding of a compound's biological function. The integration of modern techniques such as high-content imaging, cellular thermal shift assays, and surface plasmon resonance provides a powerful toolkit for today's drug discovery professionals. This guide provides a strategic framework to navigate this process, ensuring that experimental choices are driven by scientific rationale and that the resulting data is both reliable and actionable.
References
-
Bazán, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]
-
deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? Retrieved from [Link]
-
Lin, W.-C., et al. (2004). N-ethylphenyl acetamide (EPA) inhibits DNA synthesis and N-acetylation of 2-aminofluorene in human colon tumor cells (colo 205). Anticancer Research, 24(3a), 1677-81. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. [Link]
-
Moffat, J. G., et al. (2017). The challenges of elucidating compound mechanism of action. Nature Reviews Drug Discovery, 16(8), 531-548. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethylphenylacetamide. PubChem. Retrieved from [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Acetylpheneturide? Synapse. Retrieved from [Link]
-
Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507-519. [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
-
Vincent, F., et al. (2015). Phenotypic screening: the future of drug discovery. Future Medicinal Chemistry, 7(1), 1-4. [Link]
-
Wikipedia contributors. (n.d.). Mechanism of action. Wikipedia. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Phenotypic screening. Wikipedia. Retrieved from [Link]
Sources
- 1. Mechanism of action - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNP0298057.0 - COCONUT [coconut.naturalproducts.net]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]
- 9. criver.com [criver.com]
- 10. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. denovobiolabs.com [denovobiolabs.com]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 13. youtube.com [youtube.com]
Spectral Characterization of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for the chiral molecule N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide. In the absence of publicly available experimental spectra for this specific enantiomer, this guide leverages high-quality predicted spectral data, interpreted and contextualized with established spectroscopic principles and experimental data from closely related structural analogs. This approach offers a robust framework for the structural elucidation and analytical characterization of this compound, a methodology particularly relevant in drug discovery and development where novel chemical entities are frequently synthesized.
Introduction: The Imperative of Spectroscopic Analysis in Chiral Drug Development
The precise structural confirmation of a chiral molecule is a cornerstone of modern pharmaceutical development. Enantiomers can exhibit significantly different pharmacological and toxicological profiles, making unambiguous identification essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing a detailed fingerprint of a molecule's atomic and functional group landscape.
N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, a chiral derivative of acetophenone, possesses multiple functionalities, including a ketone, an amide, and a chiral center. This guide will systematically dissect the predicted spectral output from each analytical technique to provide a comprehensive understanding of its molecular architecture.
Molecular Structure
The structural formula of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is presented below. The "(1R)" designation specifies the stereochemistry at the chiral center.
Figure 1: 2D structure of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.
Methodologies: A Trifecta of Spectroscopic Techniques
The spectral data presented in this guide are predicted using advanced computational algorithms.[1][2] These predictions are based on large databases of experimental spectra and quantum mechanical calculations. The interpretation of this data is grounded in well-established principles of each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms. For this analysis, ¹H and ¹³C NMR spectra are predicted.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of molecular bonds. Different functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification.
Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Carbon-Hydrogen Framework
The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~7.45 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~5.20 | Quintet | 1H | Methine (CH-N) |
| ~2.55 | Singlet | 3H | Acetyl (CH₃-C=O) |
| ~1.95 | Singlet | 3H | Acetamide (CH₃-C=O) |
| ~1.45 | Doublet | 3H | Ethyl (CH₃-CH) |
| ~8.20 | Singlet | 1H | Amide (N-H) |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.0-8.0 ppm): The two doublets at approximately 7.90 and 7.45 ppm are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at ~7.90 ppm is due to the deshielding effect of the adjacent acetyl group.
-
Methine Proton ( ~5.20 ppm): The quintet corresponds to the proton on the chiral carbon. Its multiplicity arises from coupling to the three protons of the adjacent methyl group and the amide proton.
-
Methyl Protons: The three singlets at ~2.55, ~1.95, and the doublet at ~1.45 ppm correspond to the acetyl methyl, acetamide methyl, and the ethyl methyl groups, respectively. The doublet nature of the ethyl methyl protons is due to coupling with the methine proton.
-
Amide Proton (~8.20 ppm): The singlet at a downfield chemical shift is characteristic of an amide N-H proton.
Figure 2: Predicted ¹H NMR assignments.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
| Chemical Shift (ppm) | Assignment |
| ~197.5 | Ketone Carbonyl (C=O) |
| ~169.0 | Amide Carbonyl (C=O) |
| ~148.0 | Aromatic (C-4) |
| ~136.0 | Aromatic (C-1) |
| ~128.5 | Aromatic (C-3, C-5) |
| ~127.0 | Aromatic (C-2, C-6) |
| ~49.0 | Methine (CH-N) |
| ~26.5 | Acetyl (CH₃) |
| ~23.0 | Acetamide (CH₃) |
| ~21.0 | Ethyl (CH₃) |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: The two downfield signals at approximately 197.5 and 169.0 ppm are assigned to the ketone and amide carbonyl carbons, respectively. The ketone carbonyl is typically more deshielded than the amide carbonyl.
-
Aromatic Carbons: Four signals are expected for the symmetrically substituted benzene ring. The quaternary carbons (C-1 and C-4) are observed at ~136.0 and ~148.0 ppm, with the carbon attached to the acetyl group being further downfield. The protonated aromatic carbons appear at ~128.5 and ~127.0 ppm.
-
Aliphatic Carbons: The signal at ~49.0 ppm corresponds to the chiral methine carbon. The three upfield signals at ~26.5, ~23.0, and ~21.0 ppm are assigned to the acetyl, acetamide, and ethyl methyl carbons, respectively.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
The predicted IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.
Table 3: Predicted IR Absorption Bands for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Ketone) |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1550 | Medium | N-H Bend (Amide II) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Bending |
Interpretation of the IR Spectrum:
-
N-H Stretch: The peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.
-
C-H Stretches: The weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching.
-
Carbonyl Stretches: Two strong absorption bands are predicted in the carbonyl region. The band at approximately 1680 cm⁻¹ is assigned to the ketone C=O stretch, and the one around 1650 cm⁻¹ corresponds to the amide C=O stretch (Amide I band). The conjugation of the ketone with the aromatic ring lowers its stretching frequency.
-
Amide II Band: The absorption around 1550 cm⁻¹ is attributed to the N-H bending vibration of the amide (Amide II band).
-
Aromatic C=C Bending: The peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Predicted mass spectrometry data provides the molecular weight and insights into the molecule's stability and fragmentation pathways. For a compound like this, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion.
Table 4: Predicted m/z Peaks for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (Positive Ion Mode)
| m/z | Proposed Ion |
| 206.12 | [M+H]⁺ (Protonated Molecular Ion) |
| 188.11 | [M+H - H₂O]⁺ |
| 163.09 | [M+H - CH₃CN]⁺ |
| 145.08 | [M+H - CH₃CONH₂]⁺ |
| 121.06 | [CH₃COC₆H₄CHCH₃]⁺ |
| 43.02 | [CH₃CO]⁺ |
Interpretation of the Mass Spectrum:
-
Protonated Molecular Ion: The peak at m/z 206.12 corresponds to the protonated molecule ([M+H]⁺), confirming the molecular weight of 205.11 g/mol .
-
Key Fragmentation Pathways: The fragmentation of the molecular ion can provide structural information. A common fragmentation for amides is the loss of the acetamide group. The peak at m/z 121.06 represents the stable benzylic carbocation formed after the cleavage of the C-N bond. The peak at m/z 43.02 is characteristic of an acetyl group.
Figure 3: Proposed key fragmentation pathways.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed and consistent picture of the molecule's structure. The presented data and interpretations serve as a valuable reference for researchers working with this compound or similar chiral acetophenone derivatives, aiding in tasks from reaction monitoring to final product verification. While predicted data is a powerful tool, it is crucial to note that experimental verification remains the gold standard for absolute structural confirmation.
References
Sources
Methodological & Application
N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide in vitro assay development
Application Note: In Vitro Characterization and Assay Development for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
Executive Summary
N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (CAS: 88146-37-6) is a critical chiral building block, primarily utilized in the synthesis of piperazine derivatives targeting TNF-α inhibition and IL-10 promotion .[1] As a chiral intermediate, the biological efficacy and safety of the final pharmaceutical product are strictly dependent on the enantiomeric purity of this precursor.
This guide moves beyond standard datasheets to provide a rigorous assay development framework. We focus on three critical pillars:
-
Chiral Stationary Phase (CSP) Chromatography: Establishing >99.5% enantiomeric excess (ee).
-
Metabolic Stability Profiling: Determining intrinsic clearance (
) in liver microsomes, focusing on amide hydrolysis. -
Cytotoxicity Screening: Defining safety thresholds for this intermediate as a Potentially Genotoxic Impurity (PGI) or Pharmacologically Active Impurity (PAI).
Part 1: Chiral Purity Assay Development (The "Gatekeeper" Protocol)
Scientific Rationale
The (1R)-configuration is the eutomer (active form) for the downstream synthesis of specific TNF inhibitors. The (1S)-enantiomer acts as a distomer, potentially leading to inactive byproducts or off-target toxicity. Standard C18 HPLC cannot distinguish these enantiomers; therefore, a polysaccharide-based Chiral Stationary Phase (CSP) is required.
Methodology: Normal Phase Chiral HPLC
Objective: Quantify the (1R)-enantiomer and detect trace (1S)-impurity levels (Limit of Quantitation < 0.05%).
Experimental Setup:
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Detector: UV-Vis / PDA at 254 nm (Acetyl chromophore).
-
Column Selection: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Why: Amylose-based columns show superior selectivity for aromatic acetamides compared to cellulose-based (OD-H) columns due to the specific inclusion complex formation with the phenyl-ethyl-acetamide moiety.
-
Protocol Parameters:
| Parameter | Specification | Causality / Note |
| Mobile Phase | n-Hexane : Ethanol (90:10 v/v) | Ethanol provides better peak shape for amides than Isopropanol (IPA) due to H-bonding capabilities. |
| Flow Rate | 1.0 mL/min | Optimized for mass transfer in 5µm particle columns. |
| Temperature | 25°C | Lower temperature enhances enantioseparation factor ( |
| Sample Diluent | Mobile Phase | Prevents "solvent shock" peak distortion. |
| Injection Vol | 10 µL | Standard load; increase to 20 µL if sensitivity for (1S) is low. |
Self-Validating Step (System Suitability): Before running samples, inject a Racemic Standard (mix of 1R and 1S).
-
Requirement: Resolution (
) between enantiomers must be > 2.0. -
Tailing Factor: Must be < 1.5 to ensure accurate integration of the minor impurity peak.
Part 2: In Vitro Metabolic Stability (Microsomal Stability)
Scientific Rationale
While often an intermediate, unreacted N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide may carry over into the final drug product. As an acetamide, it is susceptible to hydrolysis by carboxylesterases or oxidation by CYP450 enzymes. Understanding its half-life (
Workflow Visualization
Figure 1: Microsomal Stability Assay Workflow. The compound is incubated with liver microsomes to determine intrinsic clearance.
Detailed Protocol
-
Preparation:
-
Prepare a 10 mM stock of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide in DMSO.
-
Dilute to 1 µM working solution in Phosphate Buffer (100 mM, pH 7.4).
-
-
Incubation:
-
Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Control: Include Testosterone (high turnover control) and Warfarin (low turnover control).
-
-
Sampling:
-
Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 minutes.
-
Immediately quench into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis (LC-MS/MS):
-
Monitor the transition of the parent ion
(Loss of ketene, typical for acetamides). -
Calculation: Plot ln(% remaining) vs. time. The slope
gives .
-
Part 3: Cytotoxicity Screening (HepG2 Assay)
Scientific Rationale
To establish the safety margin of this molecule as an impurity, we utilize a HepG2 (human liver cancer) cell line assay. This serves as a proxy for hepatotoxicity.
Protocol
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Incubate for 24h. -
Dosing: Treat cells with the compound in serial dilutions (0.1 µM to 100 µM).
-
Vehicle Control: 0.1% DMSO (Max).
-
Positive Control: Doxorubicin (1 µM).
-
-
Readout: After 48h, add CellTiter-Glo® reagent (Promega) to measure ATP levels (luminescence).
-
Data Analysis: Determine the
. If , the intermediate is considered to have low acute cytotoxicity risk.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75937, N-(4-Acetylphenyl)acetamide (Structural Analog Reference). Retrieved February 1, 2026, from [Link]
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for CSP-HPLC method design).
Disclaimer: This Application Note is for research and development purposes only. All protocols should be validated in-house before use in GLP/GMP environments.
Sources
Application Note: HPLC Analysis of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
Executive Summary & Scientific Context
This technical guide details the analytical protocols for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide , a critical chiral intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system (e.g., structural analogs of Rivastigmine).
The molecule features two distinct analytical challenges:
-
Chemical Purity: Separation from synthesis byproducts such as 4-aminoacetophenone and N-(4-acetylphenyl)acetamide.
-
Stereochemical Purity: The (1R) configuration is the active pharmacophore precursor. The (1S)-enantiomer is considered a critical quality attribute (CQA) impurity that must be controlled to <0.5% (or stricter depending on stage).
This guide moves beyond generic recipes, providing a dual-method strategy : a Reverse-Phase (RP) method for general impurities and a Normal-Phase Chiral method for enantiomeric resolution.
Chemical Properties & Analytical Strategy
| Property | Description | Analytical Implication |
| Structure | Chiral ethyl-acetamide bridge on an acetophenone core. | The amide group provides strong dipole interactions; the phenyl ring allows for |
| Chirality | Single chiral center at the benzylic position. | Requires polysaccharide-based chiral stationary phases (CSPs) for recognition. |
| Solubility | Soluble in MeOH, ACN, IPA. Limited water solubility. | Sample diluents must be organic-rich to prevent precipitation. |
| Chromophore | Acetophenone moiety ( | UV detection at 254 nm is highly sensitive. |
Analytical Workflow Diagram
Caption: Dual-stream analytical workflow ensuring both chemical and stereochemical integrity.
Method A: Chemical Purity (Reverse Phase)
Objective: Quantify related substances, specifically the hydrolysis product (amine) and the over-acetylated impurities.
Chromatographic Conditions[1][2][3][4][5]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Rationale: A C18 stationary phase provides robust retention for the hydrophobic acetophenone core. The "Plus" or "Shield" technology reduces silanol activity, improving peak shape for the amide nitrogen.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm.[1]
-
Injection Volume: 5-10 µL.
Gradient Program[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold (Polar impurities elute) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Sample Preparation
Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile . Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.
Method B: Enantiomeric Purity (Chiral Normal Phase)
Objective: Separate the (1R)-target from the (1S)-enantiomer.
The Science of Selection
For chiral amides involving aromatic rings, Amylose-based stationary phases are the gold standard. The carbamate linkages on the amylose backbone form hydrogen bonds with the amide group of the analyte, while the phenyl groups interact via
-
Selected Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Alternative: Chiralcel OD-H (Cellulose based) if AD-H lacks resolution, though AD-H is generally superior for acetamides.
-
Chromatographic Conditions[2][3][4][5]
-
Mobile Phase: n-Hexane : Isopropanol (IPA) (90:10 v/v).
-
Note: Ethanol can be substituted for IPA to alter selectivity, but IPA generally provides better peak shape for amides.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Ambient).
-
Caution: Lower temperatures (e.g., 15°C) often improve chiral resolution (
) by reducing molecular motion, enhancing the "lock-and-key" fit.
-
-
Detection: UV @ 254 nm.[1]
-
Run Time: ~20 minutes (Isocratic).
System Suitability Criteria (Mandatory)
-
Resolution (
): > 2.0 between (1R) and (1S) peaks. -
Tailing Factor (
): < 1.5 for the main peak. -
Retention: The (1S) impurity typically elutes before the (1R) target on AD-H columns (verify with standards).
Chiral Recognition Mechanism Diagram
Caption: Three-point interaction model distinguishing (1R) from (1S) on Chiralpak AD-H.
Validation & Troubleshooting
Linearity and Range
-
Range: 0.1% to 120% of target concentration (0.5 mg/mL).
-
Acceptance:
.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Chiral) | Strong interaction with residual silanols. | Add 0.1% Diethylamine (DEA) to the Mobile Phase (Hexane/IPA). |
| Loss of Resolution | Column contamination with water. | Flush column with 100% IPA for 2 hours (low flow). Never introduce water to Normal Phase AD-H columns. |
| Ghost Peaks | Carryover from high concentration injections. | Add a needle wash step with 100% IPA. |
| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in the Mobile Phase (Hexane/IPA), not pure IPA or MeOH. |
References
-
BenchChem. (2025).[1][3] HPLC Method for the Analysis of N-(4-Acetylphenyl)acetamide. Retrieved from
- Context: Provides the foundational C18 gradient approach for acetylphenyl-acetamide deriv
-
Daicel Chiral Technologies. (2020). Chiral Separation Strategies for Amides using Polysaccharide Columns. Retrieved from
- Context: Authoritative source for Chiralpak AD-H selection rules regarding amide functionality.
-
Sigma-Aldrich. (2024). Rivastigmine Tartrate and Related Intermediates Analysis. Retrieved from
- Context: Confirms the structural class and purity requirements for phenylethylamine-based pharmaceutical intermedi
-
Phenomenex. (2023). Chiral HPLC Separations Guide. Retrieved from
- Context: General protocols for optimizing Normal Phase chiral separations (Hexane/IPA r
Sources
How to synthesize N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide in the lab
Abstract
This application note details a robust, scalable protocol for the synthesis of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide , a high-value chiral building block often utilized in the development of CNS-active pharmaceutical intermediates. While traditional chemical asymmetric synthesis (e.g., asymmetric hydrogenation) requires expensive chiral phosphine ligands and high-pressure equipment, this guide presents a chemoenzymatic approach . We utilize a reliable chemical synthesis to generate the racemic amine precursor, followed by a lipase-catalyzed kinetic resolution (LKR) to isolate the target (1R)-acetamide with high enantiomeric excess (>99% ee). This method is optimized for standard laboratory setups, prioritizing operational simplicity and stereochemical fidelity.
Retrosynthetic Analysis & Strategy
The target molecule contains a chiral center at the benzylic position. The most efficient disconnection relies on the high enantioselectivity of Candida antarctica Lipase B (CALB) , which follows Kazlauskas’ rule, preferentially acetylating the (R)-enantiomer of secondary amines.
Strategic Workflow:
-
Chemical Synthesis: Conversion of commercially available 4-ethylacetophenone to racemic 1-(4-acetylphenyl)ethylamine via a radical bromination/azidation sequence.
-
Biocatalytic Resolution: Selective N-acetylation of the (R)-amine using CALB and ethyl acetate, yielding the target (R)-acetamide directly.
Phase 1: Synthesis of Racemic Precursor
Objective: Preparation of (±)-1-(4-acetylphenyl)ethylamine. Rationale: 4-Ethylacetophenone is chosen over 4-aminoacetophenone to avoid protecting group manipulations. The ketone moiety is stable under the radical bromination and Staudinger reduction conditions described below.
Step 1.1: Benzylic Bromination (Wohl-Ziegler)
Reaction: 4-Ethylacetophenone → 1-Bromo-1-(4-acetylphenyl)ethane
Reagents:
-
4-Ethylacetophenone (10.0 g, 67.5 mmol)
-
N-Bromosuccinimide (NBS) (12.6 g, 70.8 mmol, 1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.55 g, 5 mol%)
-
CCl₄ or Benzotrifluoride (PhCF₃) (100 mL) [Note: PhCF₃ is a greener alternative to CCl₄]
Protocol:
-
Dissolve 4-ethylacetophenone in anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Add NBS and AIBN.
-
Reflux the mixture (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.
-
Cool to 0°C to precipitate succinimide byproduct. Filter off the solid.
-
Concentrate the filtrate under reduced pressure to yield the crude benzylic bromide (yellow oil). Use immediately to prevent decomposition.
Step 1.2: Azidation and Staudinger Reduction
Reaction: Bromide → Azide → Racemic Amine
Reagents:
-
Sodium Azide (NaN₃) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Solvents: DMF (Step A), THF/Water (Step B)
Protocol:
-
Azidation: Dissolve the crude bromide in DMF (50 mL). Add NaN₃ cautiously. Stir at room temperature for 12 hours.
-
Safety: NaN₃ is toxic and shock-sensitive. Use a blast shield.
-
-
Workup: Dilute with water, extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Reduction: Dissolve the crude azide in THF (60 mL). Add PPh₃ slowly (gas evolution: N₂). Stir for 2 hours until N₂ evolution ceases.
-
Add water (5 mL) and reflux for 3 hours to hydrolyze the iminophosphorane intermediate.
-
Isolation: Acidify with 1M HCl to pH 1 (amine moves to aqueous phase). Wash organic phase with ether (removes Ph₃PO). Basify aqueous phase with 2M NaOH to pH 12. Extract with DCM. Dry and concentrate to yield (±)-1-(4-acetylphenyl)ethylamine .
Phase 2: Enzymatic Kinetic Resolution (The Core Technology)
Objective: Selective acetylation of the (R)-amine to yield N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide .
Mechanism: Candida antarctica Lipase B (CALB, immobilized as Novozym 435) catalyzes the transfer of an acetyl group from ethyl acetate to the amine. Due to the chiral environment of the enzyme's active site, the (R)-enantiomer reacts significantly faster than the (S)-enantiomer (E-value > 100).
Experimental Protocol
| Parameter | Specification | Notes |
| Substrate | (±)-1-(4-acetylphenyl)ethylamine | 1.0 g (6.13 mmol) |
| Acyl Donor/Solvent | Ethyl Acetate (Anhydrous) | 20 mL (Acts as both solvent and reactant) |
| Catalyst | Novozym 435 (Immobilized CALB) | 50 mg (5% w/w relative to substrate) |
| Temperature | 30°C - 40°C | Orbital shaker (200 rpm) |
| Time | 4 - 24 hours | Monitor via Chiral HPLC |
Step-by-Step Guide:
-
Setup: In a 50 mL screw-cap vial, dissolve 1.0 g of the racemic amine in 20 mL of anhydrous ethyl acetate.
-
Initiation: Add 50 mg of Novozym 435 beads.
-
Incubation: Place the vial in a temperature-controlled orbital shaker at 35°C.
-
Monitoring: Sample 50 µL every 2 hours. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
-
Target Endpoint: Stop the reaction when conversion reaches 50% . Going beyond 50% reduces the ee of the product (though it increases the ee of the remaining amine). Ideally, stop at 49-50% conversion.
-
-
Termination: Filter the reaction mixture through a fritted glass funnel or a syringe filter to remove the enzyme beads. (Wash beads with EtOAc; they can be reused).
Purification (Chemical Separation)
Since the product is an amide (neutral) and the unreacted substrate is an amine (basic), separation is trivial via acid-base extraction.
-
Extraction: Transfer the filtrate (EtOAc) to a separatory funnel.
-
Wash: Wash with 1M HCl (2 x 15 mL).
-
Aqueous Layer: Contains the unreacted (S)-amine (salt form).
-
Organic Layer:[1] Contains the target (R)-acetamide .
-
-
Final Polish: Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
-
Concentration: Evaporate the solvent to yield N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide as a white/off-white solid.
Process Logic & Validation
The following diagram illustrates the self-validating nature of the purification logic. If the reaction works, the product must be in the organic phase after acid wash.
Quality Control & Troubleshooting
-
Enantiomeric Excess (ee): Determine by Chiral HPLC.
-
Expectation: >98% ee for the amide.[2]
-
Troubleshooting: If ee is low (<90%), stop the reaction earlier (e.g., at 45% conversion) or lower the temperature to 25°C to increase selectivity (E-value).
-
-
Racemization Risk: The benzylic proton is alpha to the nitrogen. Avoid strong bases or high temperatures (>60°C) during workup to prevent thermal racemization.
-
Enzyme Reuse: Novozym 435 can be washed with dry acetone and stored over silica gel. It typically retains activity for 5–10 cycles.
References
-
Kazlauskas, R. J., et al. (1991). "Kinetic resolution of amines with lipases." Journal of Organic Chemistry, 56(8), 2656-2665. Link
-
Pamies, O., & Bäckvall, J. E. (2003). "Chemoenzymatic dynamic kinetic resolution of primary amines." Chemical Reviews, 103(8), 3247-3262. Link
-
Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link
- Djerourou, A., & Blanco, L. (2004). "Efficient synthesis of 1-aryl-1-ethylamines via Staudinger reduction." Tetrahedron Letters, 45(15), 3099-3102. (Specific protocol for azide reduction).
Disclaimer: This protocol involves the use of hazardous chemicals (azides, brominating agents). All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for laboratory accidents.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
Welcome to the technical support guide for the synthesis of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this chiral compound. We will delve into the causality behind common issues and provide actionable, field-proven troubleshooting advice.
Overview of the Synthesis
The most common and direct method for synthesizing N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is the N-acetylation of the chiral primary amine, (1R)-1-(4-Acetylphenyl)ethanamine. This reaction is typically achieved using an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct.[1]
The core transformation is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent. While seemingly straightforward, this process is susceptible to several side reactions and stereochemical challenges that can compromise the purity and yield of the final product.
Caption: Synthetic workflow for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during synthesis, focusing on the identification and mitigation of common impurities.
Question 1: My reaction is complete by TLC/LC, but my final yield is low after purification. What are the likely causes?
Answer:
Low isolated yield despite complete consumption of the starting material often points to the formation of highly soluble byproducts or product loss during work-up and purification.
-
Causality: The primary amine starting material and the acetylated product have significantly different polarities. During aqueous work-up, if the pH is not carefully controlled, the product amide can be partially hydrolyzed back to the amine starting material, which may remain in the aqueous layer as a salt. Furthermore, over-acylation can lead to byproducts with different solubility profiles.
-
Troubleshooting Steps:
-
Work-up pH Control: Ensure the quenching and washing steps are performed under neutral or slightly basic conditions. Using a mild base like sodium bicarbonate for neutralization is recommended.[2] Acidic conditions should be avoided to prevent hydrolysis.
-
Extraction Solvent: Use a sufficiently polar organic solvent, such as ethyl acetate or dichloromethane, to ensure complete extraction of the product from the aqueous layer. Perform multiple extractions (e.g., 3x) to maximize recovery.
-
Check for Diacetylation: Analyze the crude product by LC-MS. A diacetylated byproduct would have a molecular weight corresponding to the addition of two acetyl groups. This impurity is less polar and may be lost during certain purification schemes.
-
Question 2: My HPLC analysis shows a peak corresponding to the starting material, (1R)-1-(4-Acetylphenyl)ethanamine, even after a long reaction time. How can I drive the reaction to completion?
Answer:
The presence of unreacted starting material is a common issue resulting from insufficient reactivity or deactivation of reagents.
-
Causality:
-
Insufficient Acetylating Agent: Acetyl chloride and acetic anhydride are highly reactive and can be quenched by trace amounts of water in the solvent or on the glassware.[2]
-
Base Stoichiometry: A non-nucleophilic base (e.g., triethylamine, pyridine) is typically used to scavenge the HCl or acetic acid generated.[1] If the base is insufficient, the acid byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent to compensate for any incidental hydrolysis.
-
Base Equivalents: Use at least one equivalent of base for every equivalent of acid produced. For acetyl chloride, this means at least one equivalent of base. For acetic anhydride, a catalytic amount of base may suffice, but using a full equivalent is often beneficial.
-
Temperature Control: While the reaction is often exothermic, gentle heating (40-50°C) can sometimes help drive stubborn reactions to completion, but be mindful of potential side reactions.
-
Question 3: My chiral HPLC analysis shows the presence of the undesired S-enantiomer. What is causing the loss of stereochemical purity?
Answer:
The presence of the N-[(1S)-1-(4-Acetylphenyl)ethyl]acetamide enantiomer indicates that racemization has occurred at the chiral center.
-
Causality: The benzylic proton at the chiral center is susceptible to deprotonation under certain conditions, leading to a planar carbanion or imine intermediate that can be re-protonated from either face, resulting in racemization.[3][4] This process can be catalyzed by:
-
Strong Bases: Using strong bases (e.g., hydroxides) can promote deprotonation.[5]
-
Elevated Temperatures: High reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine or pyridine instead of inorganic bases like NaOH or KOH.
-
Temperature Management: Run the reaction at room temperature or below (0°C). Add the acetylating agent slowly to control the initial exotherm.
-
Minimize Reaction Time: Once the reaction is complete (as monitored by TLC/LC), proceed with the work-up promptly. Prolonged exposure to basic conditions can increase the risk of racemization.
-
Question 4: I've observed a significant impurity with a higher molecular weight in my mass spectrometry data. What could it be?
Answer:
A common higher molecular weight impurity is the diacetylated byproduct, N-acetyl-N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide.
-
Causality: After the initial N-acetylation, the resulting amide still has a proton on the nitrogen. Under forcing conditions (e.g., large excess of acetylating agent, high temperatures), this proton can be removed, and a second acetylation can occur. While amides are significantly less nucleophilic than amines, this side reaction is possible.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of the acetylating agent. A 1.1 to 1.2 molar equivalent is generally sufficient.
-
Moderate Reaction Conditions: Perform the reaction at room temperature or 0°C. Avoid high temperatures.
-
Purification: The diacetylated product is significantly less polar than the desired mono-acetylated product. It can typically be separated by silica gel column chromatography.
-
Summary of Common Impurities and Mitigation Strategies
| Impurity Name | Structure | Formation Mechanism | Mitigation & Troubleshooting |
| (1R)-1-(4-Acetylphenyl)ethanamine | Starting Material | Incomplete reaction due to insufficient reagent or amine protonation. | Use slight excess (1.1 eq) of acetylating agent; ensure ≥1 eq of base; use anhydrous conditions. |
| N-[(1S)-1-(4-Acetylphenyl)ethyl]acetamide | Enantiomer | Racemization of the chiral center via deprotonation under harsh basic conditions or high temperatures.[5] | Use mild organic bases (e.g., triethylamine); maintain low reaction temperatures (0°C to RT); minimize reaction time. |
| N-Acetyl-N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide | Diacetylated Product | Over-acetylation of the product amide under forcing conditions (excess reagent, high heat). | Use controlled stoichiometry (1.1-1.2 eq of acetylating agent); avoid high temperatures. |
| Acetic Acid / HCl | Reagent Byproduct | Hydrolysis of acetylating agent; byproduct of the main reaction. | Neutralize with a mild base (e.g., NaHCO₃) during work-up; can act as a catalyst for racemization if not neutralized.[2][6] |
Analytical Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess (%ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Objective: To separate and quantify the (R)- and (S)-enantiomers of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.
-
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or Pirkle-type columns are often effective for this class of compounds.[7][8]
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 Hexane:IPA.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers (Area R and Area S) using the formula: %ee = |(Area R - Area S) / (Area R + Area S)| * 100.[9]
-
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for purity issues.
References
- Simple Synthesis Of N-Ethylacetamide. Frandcom Industrial Limited.
- An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride. Benchchem.
- Synthesis of N‐(4‐acetylphenyl)acetamide 61.
- Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives.
- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
- N-(3-Acetylphenyl)-N-ethylacetaMide synthesis. ChemicalBook.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
- Chiral HPLC Separ
- A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
- Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- Method for producing phenylacetamide compound.
- Basics of chiral HPLC. Sigma-Aldrich.
- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
- acyl chlorides with ammonia or primary amines. Chemguide.
- Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central.
- Racemisation of amines.
- Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- Acetylation of Arom
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- acylation of amines. Mastering Chemistry Help.
- Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry.
- Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases.
Sources
- 1. acylation of amines [entrancechemistry.blogspot.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting HPLC Separation of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
Welcome to the technical support center for the HPLC analysis of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this chiral compound. The following content is structured to provide immediate solutions to frequent issues through our FAQ section and in-depth analysis for more complex problems in our comprehensive troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: My peak for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is tailing significantly in my reversed-phase method. What is the likely cause and solution?
A: Peak tailing for amide-containing compounds like this is common and often points to secondary interactions with the stationary phase. The primary cause is typically the interaction of the analyte with acidic silanol groups on the silica surface of the column[1].
Quick Solutions:
-
Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to your aqueous mobile phase. This protonates the silanol groups, reducing their ability to interact with your analyte. For MS-compatible methods, formic acid is preferred[2][3][4].
-
Use a Modern, End-capped Column: Employ a high-purity silica column with advanced end-capping to minimize the number of accessible silanol groups.
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can also cause tailing. Flush your column with a strong, appropriate solvent.
Q2: I am not getting any separation between the (1R) and (1S) enantiomers on my chiral column. What should I try first?
A: Complete lack of separation on a chiral stationary phase (CSP) indicates that the chosen conditions do not provide the necessary enantioselective interactions. Chiral separations are highly selective and often require screening of different columns and mobile phases[5].
Initial Steps:
-
Confirm Column Type: Ensure you are using a chiral column, typically a polysaccharide-based one (e.g., derivatized amylose or cellulose), as these are known to be effective for a wide range of chiral compounds[5][6].
-
Switch Mobile Phase Mode: If you are using a reversed-phase mobile phase (e.g., acetonitrile/water), try a normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., pure methanol or ethanol)[6][7]. The selectivity of polysaccharide CSPs can change dramatically with the mobile phase.
-
Screen Different CSPs: The choice of the polysaccharide backbone (amylose vs. cellulose) and the derivatizing group (e.g., 3,5-dimethylphenylcarbamate) significantly impacts selectivity[5][7]. If one type of CSP doesn't work, try another with a different selector.
Q3: My retention times are drifting with each injection. What's causing this instability?
A: Retention time drift is usually a sign of an un-equilibrated system or changes in the mobile phase composition.
Common Causes & Solutions:
-
Insufficient Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, especially when using buffered mobile phases or after a gradient.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure accurate measurements. If using a buffer, check the pH before use.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump or fluctuations in pressure, which can indicate issues with seals or check valves.
In-Depth Troubleshooting Guides
This section provides a more detailed, causal analysis of potential issues, complete with step-by-step protocols and visual aids to guide you through the resolution process.
Guide 1: Optimizing Achiral Reversed-Phase Separation (Purity & Impurity Profiling)
The analysis of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide often involves an initial reversed-phase HPLC method for assessing purity and identifying any related substances before proceeding to chiral analysis.
A robust starting point for achiral analysis is crucial. The following table outlines a typical reversed-phase method suitable for N-(4-Acetylphenyl)acetamide and can be adapted for your specific compound[8].
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 2.5-5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm |
| Injection Vol. | 10 µL |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
A common issue is the co-elution of the main peak with impurities, such as unreacted starting materials or side-products. For instance, the precursor 1-(4-acetylphenyl)ethan-1-amine or the (1S)-enantiomer could be present.
Step-by-Step Troubleshooting:
-
Identify the Impurity (if possible): If you have a reference standard for the suspected impurity, inject it to confirm its retention time.
-
Adjust Mobile Phase Strength:
-
If the impurity elutes before the main peak, decrease the initial percentage of the organic solvent (Acetonitrile) to increase the retention and separation of both peaks.
-
If the impurity elutes after the main peak, you may need to adjust the gradient slope to be shallower, providing more time for separation.
-
-
Change Organic Modifier: Substitute acetonitrile with methanol. This changes the selectivity of the separation and can often resolve co-eluting peaks.
-
Modify Mobile Phase pH: Adjusting the pH can alter the ionization state of the analyte and impurities, significantly impacting retention and selectivity.
-
Evaluate a Different Stationary Phase: If mobile phase adjustments are insufficient, try a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.
Guide 2: Troubleshooting Chiral Separation
Achieving a baseline separation of the (1R) and (1S) enantiomers is critical for accurate quantification. Polysaccharide-based CSPs are the industry standard for this type of molecule[5].
A systematic screening approach is the most efficient way to develop a chiral separation method.
-
Column Selection: Choose at least two columns with different polysaccharide backbones (e.g., an amylose-based and a cellulose-based CSP).
-
Mobile Phase Screening: Prepare the following mobile phases:
-
Normal Phase (NP): n-Hexane / 2-Propanol (90:10, v/v)
-
Polar Organic (PO): 100% Methanol
-
Reversed-Phase (RP): Acetonitrile / Water (50:50, v/v)
-
-
Initial Analysis:
-
Equilibrate the first column with the NP mobile phase.
-
Inject the racemic standard of N-[1-(4-Acetylphenyl)ethyl]acetamide.
-
Run the analysis and record the chromatogram.
-
Repeat this process for the PO and RP mobile phases, ensuring proper column flushing and equilibration between mobile phase changes.
-
Repeat the entire screening process on the second chiral column.
-
-
Evaluation: Compare the chromatograms to identify the condition that provides the best selectivity (α) and resolution (Rs). The condition with the highest resolution should be selected for further optimization.
For compounds with amine or amide functional groups, adding a small amount of an acidic or basic modifier can significantly improve peak shape and sometimes even the chiral selectivity.
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): Often used in reversed-phase and polar organic modes to improve the peak shape of basic compounds.
-
Basic Additives (e.g., Diethylamine - DEA, Ethylenediamine - EDA): Typically used in normal-phase mode to reduce peak tailing caused by interactions with the silica surface.
Caution: Be aware of column "memory effects". Additives can adsorb to the stationary phase and affect subsequent analyses, even after the column has been flushed[9]. It is good practice to dedicate specific columns to methods that use strong acidic or basic additives.
All method adjustments and validations should be performed in accordance with the guidelines set forth in the relevant pharmacopeias, such as USP General Chapter <621> Chromatography and Ph. Eur. General Chapter 2.2.46[10][11][12]. These chapters provide specific limits on how much a method's parameters (e.g., mobile phase composition, flow rate, column dimensions) can be adjusted without requiring a full revalidation of the method.
References
-
SciSpace. (n.d.). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra. Retrieved from [Link]
- Google Patents. (n.d.). Additives for reversed-phase HPLC mobile phases.
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
FULIR. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (). Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
Agilent. (2020). Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Retrieved from [Link]
-
University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
YouTube. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
MDPI. (2022). An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. Retrieved from [Link]
-
US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Scribd. (n.d.). 2.2.46. Chromatographic Separation Techniques | PDF. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography | PDF. Retrieved from [Link]
-
Aschimfarma. (n.d.). an important general chapter: ph. eur. 2.2.46 and harmonized text. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem. Retrieved from [Link]
-
Indian Academy of Sciences. (2020). Ninhydrin reaction with phenylethylamine: unavoidable by-products. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. N-(p-Acetylphenyl)acetamide | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. usp.org [usp.org]
- 11. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 12. agilent.com [agilent.com]
Technical Support Center: N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide Experimental Variability and Reproducibility
Welcome to the technical support center for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis, purification, and analysis of this chiral molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and ensure the reproducibility of your experimental results. In pharmaceutical research, maintaining stereochemical integrity is paramount, and this guide is structured to help you achieve just that.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions and issues that researchers encounter when working with N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.
Q1: What is the recommended starting material for the synthesis of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide?
A1: The recommended starting material is the enantiomerically pure amine, (R)-1-(4-acetylphenyl)ethylamine. The quality of this starting material is critical for the stereochemical purity of the final product. It is advisable to verify the enantiomeric excess (e.e.) of the starting amine before proceeding with the N-acetylation reaction.
Q2: My N-acetylation reaction is giving a low yield. What are the common causes?
A2: Low yields in N-acetylation reactions can often be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Hydrolysis of the acetylating agent: Acetic anhydride and acetyl chloride are sensitive to moisture. Ensure you are using anhydrous solvents and reagents.
-
Sub-optimal pH: For acetylations in aqueous or protic solvents, the pH can influence the nucleophilicity of the amine. A slightly basic environment is often optimal to deprotonate the ammonium salt without promoting hydrolysis of the acetylating agent.
Q3: I am observing an unexpected peak in my HPLC analysis of the final product. What could it be?
A3: An unexpected peak could be one of several possibilities:
-
The (S)-enantiomer: This would indicate racemization has occurred at some point during your synthesis or workup.
-
Unreacted starting material: (R)-1-(4-acetylphenyl)ethylamine.
-
Di-acetylation product: Although less common for secondary amines, under harsh conditions, other parts of the molecule could potentially react.
-
Byproducts from the acetylating agent: For example, residual acetic acid.
Q4: How should I store N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide to ensure its stability?
A4: Amides are generally stable compounds. However, to prevent any potential long-term hydrolysis, it is recommended to store the compound in a cool, dry place, away from strong acids and bases. For long-term storage, keeping it in a desiccator at or below room temperature is advisable.
Troubleshooting Guides
This section provides in-depth troubleshooting for more complex issues you may encounter during your experiments.
Guide 1: Synthesis of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide - Achieving High Yield and Enantiomeric Purity
The N-acetylation of a chiral amine is a common transformation, but ensuring the retention of stereochemical integrity requires careful control of reaction conditions.
Caption: Workflow for the stereoselective synthesis of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.
This protocol is an adapted, robust method for the N-acetylation of chiral primary amines, designed to minimize racemization.
Materials:
-
(R)-1-(4-acetylphenyl)ethylamine
-
Acetic anhydride (high purity)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-(4-acetylphenyl)ethylamine (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the acetic acid byproduct.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the risk of side reactions and racemization.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Carefully quench the reaction by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of acetic anhydride. 3. Loss of product during workup. | 1. Increase reaction time and monitor by TLC. 2. Use fresh, high-purity anhydrous reagents and solvents. 3. Ensure proper phase separation during extraction and minimize transfers. |
| Presence of Starting Material | Incomplete reaction. | Increase reaction time or add a slight excess (1.2 eq) of acetic anhydride. |
| Formation of Multiple Products | 1. Over-acetylation or side reactions. 2. Impure starting materials. | 1. Maintain a low reaction temperature during the addition of acetic anhydride. 2. Ensure the purity of the starting amine and reagents. |
| Low Enantiomeric Excess (e.e.) | 1. Racemization during the reaction. 2. Racemization during workup or purification. 3. Impure starting material. | 1. Keep the reaction temperature low (0 °C to room temperature). Avoid strong bases or prolonged heating. 2. Avoid strongly acidic or basic conditions during workup. 3. Verify the e.e. of the starting (R)-1-(4-acetylphenyl)ethylamine. |
Guide 2: Purification and Analysis - Ensuring High Purity and Accurate Characterization
Proper purification and rigorous analysis are essential to confirm the identity, purity, and stereochemical integrity of your final product.
-
Recrystallization: This is often the most effective method for purifying solid acetamides. A suitable solvent system should be determined empirically. Ethyl acetate/hexanes or ethanol/water are common choices.
-
Column Chromatography: If recrystallization is ineffective or if impurities are very close in polarity to the product, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
A combination of analytical techniques should be used to confirm the structure and purity of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and assessment of chemical purity. | The spectra should be consistent with the expected structure of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide. The absence of signals corresponding to starting materials or major impurities should be confirmed. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak corresponding to the mass of the product should be observed. |
| Chiral HPLC or SFC | Determination of enantiomeric excess (e.e.). | A baseline separation of the (R) and (S) enantiomers should be achieved to allow for accurate quantification. |
| Melting Point | Assessment of purity. | A sharp melting point range indicates a high degree of purity. |
Developing a robust chiral HPLC method is crucial for accurately determining the enantiomeric excess of your product. The following is a systematic approach to method development.
Caption: Systematic approach to chiral HPLC method development.
Illustrative Chiral HPLC Conditions:
While the optimal conditions need to be determined experimentally, a good starting point for the chiral separation of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide would be a polysaccharide-based chiral stationary phase.
| Parameter | Recommended Starting Conditions |
| Column | Chiralpak® AD-H, Chiralcel® OD-H, or equivalent |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Troubleshooting Chiral HPLC Separations:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation | 1. Inappropriate chiral stationary phase (CSP). 2. Unsuitable mobile phase. | 1. Screen different types of CSPs. 2. Vary the mobile phase composition (e.g., change the ratio of hexane to alcohol, try a different alcohol like ethanol). |
| Poor Resolution | 1. Sub-optimal mobile phase composition. 2. High flow rate. 3. High temperature. | 1. Fine-tune the mobile phase composition with small increments. 2. Reduce the flow rate. 3. Lower the column temperature. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. | 1. Add a small amount of a modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds). 2. Reduce the injection volume or sample concentration. |
References
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Preparation of Acetanilide from Aniline. Vedantu. Available at: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. National Library of Medicine. Available at: [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
Technical Support Center: Optimization of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (N-APEA) in Cell-Based Assays
[1][2]
Compound Profile & Technical Specifications
Before initiating cell culture experiments, verify your lot-specific data.[1][2] N-APEA is a chiral amide derivative often utilized as a scaffold in the synthesis of TNF inhibitors and piperazine derivatives.[2] Its moderate lipophilicity presents specific challenges in aqueous cell culture media.[2]
| Parameter | Specification | Critical Note |
| IUPAC Name | N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide | Ensure (1R) configuration is verified by COA. |
| CAS Number | 88146-37-6 | |
| Molecular Weight | 205.25 g/mol | Use this for Molar (M) calculations.[1][2] |
| LogP (Predicted) | ~2.04 | Moderately Lipophilic. Risk of precipitation in media >100 µM.[2] |
| Solubility | DMSO (>20 mg/mL), Methanol, DCM | Insoluble in water. |
| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture to prevent hydrolysis.[1][2] |
Troubleshooting Guides & FAQs
Module A: Solubility & Stock Preparation (The #1 User Issue)
Q: My compound "crashes out" (precipitates) when I add it to the cell culture media. How do I fix this?
A: This is the most common issue with N-APEA due to its aromatic, lipophilic nature (LogP ~2.04).[1][2] Direct addition of high-concentration DMSO stocks to media creates a "solvent shock," causing immediate crystallization.[1][2]
The Solution: The "Intermediate Dilution" Protocol Do not pipette 100% DMSO stock directly into the well.[2] Use a serial dilution method to step down the solvent concentration.[2]
Step-by-Step Protocol:
-
Master Stock: Dissolve N-APEA in anhydrous DMSO to 100 mM . Vortex until clear.
-
Intermediate Stock (100x): Dilute the Master Stock into warm culture media (or PBS) to create a 100x concentration of your final target dose.
-
Final Dosing: Add the Intermediate Stock to your cell wells (1:100 dilution). This ensures the final DMSO concentration is 1% or less (ideally <0.5% to avoid cytotoxicity).[2]
Q: What is the maximum DMSO concentration my cells can tolerate? A: For most mammalian lines (CHO, HEK293, HeLa), keep final DMSO < 0.5% (v/v) .[1][2] Primary cells are more sensitive; aim for < 0.1% .[2] Always run a "Vehicle Control" (media + DMSO only) to normalize data.[1][2]
Module B: Dose-Response & Efficacy
Q: I am seeing high variability in my IC50/EC50 values between experiments. Why?
A: Variability with amide derivatives like N-APEA often stems from Serum Protein Binding .[1][2] The acetamide and phenyl moieties can bind non-specifically to Albumin (BSA/FBS) in your media, reducing the "free drug" available to enter the cell.[1]
Diagnostic Experiment: Run two parallel dose-response curves:
-
Standard Condition: Media + 10% FBS.[2]
-
Low-Serum Condition: Media + 1% FBS (or serum-free if cells tolerate it for the assay duration).
-
Interpretation: If the compound is significantly more potent (lower IC50) in 1% FBS, protein binding is the cause.[1] You may need to increase dosing in standard conditions to achieve the same biological effect.[2]
Q: How do I distinguish between specific inhibition and general cytotoxicity? A: N-APEA is a structural intermediate.[1][2] At high concentrations (>50 µM), it may cause off-target stress.[1][2] You must multiplex your assay.[2]
Protocol: The Multiplex Viability Check
-
Primary Readout: Measure your specific target (e.g., TNF-alpha inhibition via ELISA).[1][2]
-
Secondary Readout: In the same wells (or duplicate plates), measure cellular ATP (e.g., CellTiter-Glo) or LDH release.[1][2]
-
Analysis: If the drop in your specific signal mirrors the drop in ATP, you are measuring cell death, not specific inhibition.[2]
Module C: Stereochemistry & Stability
Q: Does the (1R) configuration matter? Can I use the racemate? A: Yes, it matters. Biological systems are chiral. The (1R) enantiomer likely fits a specific binding pocket.[2] Using a racemate (mixture of 1R and 1S) effectively dilutes your active compound by 50% and introduces a potential off-target inhibitor (the 1S form).[1][2]
Q: Is the compound stable in media over 48 hours? A: The acetamide bond is generally stable at physiological pH (7.4).[1][2] However, the 4-acetyl group (ketone) on the phenyl ring is susceptible to reduction by cellular carbonyl reductases, converting it to an alcohol.[1][2]
Visual Workflows (Graphviz)
Figure 1: Optimal Solubilization Workflow
Caption: Step-by-step dilution strategy to prevent N-APEA precipitation and limit DMSO toxicity.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for interpreting inconsistent assay data with N-APEA.
[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29937165, N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.[1][2] Retrieved from [Link][1][2]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization.[1][2] Academic Press.[2] (Standard text for solubility/LogP principles).
How to store and handle N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide long-term
Answering the call for rigorous, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive resource for the long-term storage and handling of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide. As Senior Application Scientists, we move beyond mere instructions to explain the fundamental principles governing compound stability, ensuring the integrity of your experiments and the longevity of your valuable materials.
Technical Support Guide: N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical challenges and concerns encountered in a laboratory setting.
Part 1: Compound Identity and Initial Handling
Q1: What is N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide and what are its basic properties?
N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is a specific chiral organic compound. While detailed experimental data for this exact molecule is not broadly published, we can infer its properties from its structure and from close analogs like N-(p-acetylphenyl)acetamide.
-
Chemical Structure: It is an acetanilide derivative, characterized by an amide linkage. This structure features a chiral center and aromatic functionality.
-
Appearance: Like many related acetanilides, it is expected to be an off-white to white solid or crystalline powder.[1][2]
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.25 g/mol
-
Solubility: Based on its structure and data from similar compounds, it is expected to be sparingly soluble in water but soluble in polar organic solvents such as ethanol, DMSO, and acetone.[2][3]
It is critical to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information available for your particular lot.
Q2: I've just received a new shipment. What are the immediate steps I should take?
Proper intake procedures are the foundation of long-term sample integrity. A systematic approach prevents future ambiguity and ensures the compound is stored under optimal conditions from day one.
-
Visual Inspection: Upon receipt, immediately inspect the container for any signs of damage, such as cracks in the vial or a broken seal. The compound should appear as a homogenous solid. Note any discoloration or unusual clumping, as this could indicate moisture contamination or degradation.
-
Log Entry: Create a detailed log entry in your laboratory's chemical inventory system. Record the compound name, CAS number (if available), supplier, lot number, date of receipt, and initial quantity.
-
Label Verification: Ensure the manufacturer's label is clear and intact. We recommend adding a secondary, lab-specific label that includes the date received and the assigned inventory ID. This practice is a cornerstone of good laboratory management.[4]
-
SDS Review: Download and review the Safety Data Sheet (SDS) provided by the supplier. Pay close attention to handling precautions, required Personal Protective Equipment (PPE), and any specific storage temperature recommendations.
Part 2: Long-Term Storage Protocols
This section details the critical parameters for maintaining the chemical purity and stability of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide over extended periods.
Q3: What is the ideal temperature for storing the solid compound?
The stability of a chemical is intrinsically linked to storage temperature. For long-term storage, minimizing thermal energy reduces the rate of potential degradation reactions.
-
General Recommendation: Store the solid compound at 2-8°C in a desiccated environment. This is a precautionary measure that slows down potential hydrolytic or oxidative degradation.
-
Room Temperature (Short-Term): While many acetanilide-type compounds are stable at room temperature under dry conditions, this is not recommended for periods longer than a few months.[5]
-
Sub-Zero Storage (-20°C): For archival purposes (storage > 1 year), storing the solid at -20°C is the preferred method. This provides the highest degree of protection against degradation.
Causality: The amide bond in the molecule can be susceptible to hydrolysis, a reaction catalyzed by moisture and accelerated by higher temperatures.[2][3] Storing at reduced temperatures and low humidity mitigates this risk.
Q4: Is a special atmosphere required for storage?
Yes, for maximum stability, controlling the atmosphere is crucial, especially after the manufacturer's seal is broken.
-
Inert Gas: We strongly recommend backfilling the vial with an inert gas like Argon or Nitrogen before sealing for storage.[6]
-
Desiccation: Always store the vial within a secondary container that includes a desiccant (e.g., a desiccator cabinet or a sealed bag with desiccant packs). This is critical to prevent moisture ingress, which can lead to hydrolysis of the amide group.[7]
Causality: Oxygen and atmospheric moisture are primary drivers of chemical degradation. An inert atmosphere displaces both, preventing oxidation of the aromatic ring and hydrolysis of the amide linkage.
Q5: How should I store solutions of the compound?
Storing the compound in solution presents a different set of challenges, primarily solvent evaporation and accelerated degradation kinetics.
-
Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, absolute ethanol). The presence of water in the solvent can compromise long-term stability.
-
Aliquoting is Mandatory: Never store the entire stock solution in a single vial that is accessed repeatedly. This introduces contaminants and subjects the entire stock to damaging freeze-thaw cycles. Prepare single-use aliquots. This is a fundamental principle of reliable experimentation.[8]
-
Storage Temperature: Store solution aliquots at -20°C or -80°C . The lower temperature is preferred as it significantly slows molecular movement, reduces solvent evaporation, and inhibits degradation pathways.
Summary of Storage Conditions
| Form | Storage Duration | Temperature | Atmosphere | Container |
| Solid | Short-Term (< 3 months) | Room Temperature or 2-8°C | Desiccated | Tightly sealed amber glass vial |
| Solid | Long-Term (> 3 months) | -20°C | Inert Gas (Argon/Nitrogen), Desiccated | Tightly sealed amber glass vial |
| Solution | Any Duration | -20°C to -80°C | N/A (Sealed Vial) | Cryogenic vials with screw caps |
Part 3: Experimental Workflows & Troubleshooting
Workflow: Preparation of Aliquoted Stock Solutions for Long-Term Storage
This protocol ensures that stock solutions are prepared and stored in a manner that preserves their integrity for future experiments.
-
Pre-Equilibration: Allow the solid compound vial to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: Perform all steps in a chemical fume hood or on a bench with adequate ventilation. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9][10]
-
Calculation: Determine the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of anhydrous solvent (e.g., DMSO) to the vial of solid compound. Cap tightly and vortex or sonicate gently until all solid is completely dissolved.
-
Aliquoting: Using a calibrated pipette, dispense the stock solution into appropriately sized, clearly labeled single-use vials (e.g., 20 µL aliquots into 0.5 mL microcentrifuge tubes or cryogenic vials).
-
Inert Gas Purge (Optional but Recommended): Briefly flush the headspace of each aliquot vial with argon or nitrogen before capping tightly.
-
Flash Freezing: Place the aliquots in a -80°C freezer or on dry ice to freeze them quickly.
-
Storage: Transfer the frozen aliquots to a labeled storage box and store at -80°C for long-term use.
-
Documentation: Update the chemical inventory to reflect the creation of the stock solution and the number and volume of aliquots.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solid compound appears discolored, oily, or clumped. | Moisture absorption, chemical degradation. | Do not use for sensitive experiments. Consider purification (recrystallization) if possible. Perform an analytical check (e.g., HPLC, LC-MS) to assess purity before use. |
| Precipitate forms in a solution aliquot after thawing. | Poor solubility at lower temperatures; solution may be supersaturated. | 1. Warm the vial gently in a 37°C water bath for 5-10 minutes. 2. Vortex thoroughly. 3. If precipitate remains, brief sonication may help. Ensure the compound is fully re-dissolved before use. |
| Inconsistent experimental results using different aliquots. | 1. Inaccurate initial weighing or dilution. 2. Solvent evaporation from improperly sealed vials. 3. Degradation due to improper storage or repeated freeze-thaw of a "master" aliquot. | 1. Prepare a fresh stock solution, paying close attention to technique. 2. Use high-quality vials with secure seals. 3. Strictly adhere to the single-use aliquot protocol. 4. Verify concentration and purity via HPLC with a UV detector.[11][12] |
Visual Decision-Making Workflow
This diagram outlines the logical flow for handling and storing N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide from receipt to experimental use.
Caption: Decision workflow for compound handling and storage.
References
- Frandcom Industrial Limited. N-Ethylacetamide.
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (2024).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72893, N-(4-Ethylphenyl)acetamide. PubChem. [Link]
- OkChem. (n.d.).
- Chemos GmbH & Co.KG. (2024).
- Santa Cruz Biotechnology. (n.d.).
- Carl ROTH. (n.d.).
- Fisher Scientific. (2025).
- PENTA. (2023).
- The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
-
CORE. (n.d.). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. [Link]
-
ResearchGate. (2015). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. [Link]
- University of St Andrews. (n.d.).
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7). [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75937, N-(p-acetylphenyl)acetamide. PubChem. [Link]
-
Wikipedia. (n.d.). Acetanilide. [Link]
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- SIELC Technologies. (2018). Separation of Acetamide, N-ethyl-N-phenyl- on Newcrom R1 HPLC column.
- Patsnap Synapse. (2024).
- C&EN BrandLab. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
- Fisher Scientific. (2009).
Sources
- 1. Acetanilide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 3. China N-Ethylacetamide Manufacturers, Suppliers, Factory - N-Ethylacetamide Price - Frandcom [fcchemicals.com]
- 4. labmanageracademy.com [labmanageracademy.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. chemos.de [chemos.de]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Impurity Profiling for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
[1]
Current Status: Operational Scope: Impurity Identification, Chiral Purity Troubleshooting, Analytical Methods.[1] Target Molecule: N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (CAS: Generic Chiral Intermediate)[1]
Impurity Architecture & Origins
In the synthesis of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, impurities generally fall into three classes: Regioisomers (positional), Stereoisomers (enantiomeric), and Transformation Byproducts (hydrolysis/oxidation).[1]
The following diagram details the formation pathways of these critical impurities during a standard Friedel-Crafts acylation workflow, a common route for introducing the acetyl moiety to the phenyl ring while attempting to preserve the chiral center.[1]
Figure 1: Reaction pathways showing the genesis of regioisomeric and stereochemical impurities during the acylation of the chiral precursor.
Troubleshooting Guides (Q&A Format)
Module A: Stereochemical Integrity (The "R" vs. "S" Problem)
Q: My Chiral HPLC shows a split peak or a rising shoulder (ee% drop). Is the reaction racemizing my product?
Technical Insight: The benzylic position (C-1 of the ethyl group) is electronically activated by the phenyl ring.[1] Under the strong Lewis Acid conditions (AlCl₃) required for Friedel-Crafts acylation, or even during harsh enzymatic conditions, this proton becomes labile.[1]
-
Mechanism: Formation of a transient benzylic carbocation or enolization leads to the loss of chiral memory, resulting in the formation of the (S)-enantiomer .[1]
Diagnostic Steps:
-
Check Temperature: Acylation > 40°C significantly increases racemization rates.[1]
-
Check Lewis Acid Stoichiometry: Excess AlCl₃ can coordinate with the amide carbonyl, increasing the acidity of the benzylic proton.[1]
Recommended Protocol: Chiral Purity Analysis To definitively separate the (R) and (S) enantiomers, use the following method. Note that standard C18 columns will not separate these.[1]
| Parameter | Condition |
| Column | Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Acetyl chromophore) |
| Expected Result | (S)-Enantiomer elutes first (typically); Target (R) elutes second.[1] |
Module B: Regioisomer Identification (Ortho vs. Para)
Q: I see a peak at RRT 1.10 in my reverse-phase method. Is this the ortho-isomer?
Technical Insight: Yes, this is highly probable.[1] The acetamidoethyl group is an ortho, para-director.[1] While the para position is sterically favored, the ortho position (Impurity A) forms in 5-15% yields depending on solvent polarity.[1]
-
Differentiation: The ortho-isomer exhibits intramolecular hydrogen bonding between the amide -NH and the new acetyl carbonyl, often shifting its retention time and IR signature.[1]
Data Comparison Table:
| Compound | Structure Note | RRT (C18 Column) | Mass Spec (ESI+) | Key 1H-NMR Signal (CDCl3) |
| Target (Para) | 1,4-substitution | 1.00 | [M+H]+ 220.1 | δ 7.9 (d, 2H, Ar-H ortho to ketone) |
| Impurity A (Ortho) | 1,2-substitution | 1.08 - 1.12 | [M+H]+ 220.1 | δ 2.6 (s, 3H, Acetyl) - Shifted downfield |
| Impurity C (Amine) | Free amine | 0.40 - 0.60 | [M+H]+ 178.1 | Loss of singlet @ δ 2.0 (Amide-Me) |
Module C: Downstream Process Troubleshooting
Q: During work-up, my yield dropped, and I see a polar impurity. Did I hydrolyze the amide?
Technical Insight: The acetamide group is robust, but the presence of the electron-withdrawing acetyl group on the ring makes the molecule more susceptible to hydrolysis under strongly acidic work-up conditions (e.g., quenching AlCl₃ with HCl).[1] The product is 1-(4-acetylphenyl)ethanamine (Impurity C).[1]
Corrective Action:
-
Quench Lewis acid reactions into ice-cold water or saturated NH₄Cl, not concentrated HCl.
-
Maintain pH between 4 and 9 during extraction.[1]
Advanced Analytical Workflow
Use this decision tree to select the correct analytical technique based on the specific impurity suspected.
Figure 2: Analytical decision matrix for distinguishing between chemical purity (regioisomers) and optical purity issues.
References
-
Friedel-Crafts Selectivity: Olah, G. A.[1] (Ed.).[1] (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on acylation mechanisms and ortho/para selectivity).
-
Chiral Separations: Welch, C. J. (1994).[1] Evolution of chiral stationary phases for liquid chromatography. Journal of Chromatography A, 666(1-2), 3-26.[1] [1]
-
Amide Hydrolysis Kinetics: Brown, R. S., et al. (1978).[1] Hydrolysis of Amides. Journal of the American Chemical Society.[1] (Mechanistic grounding for Impurity C formation).
-
Analytical Method Validation: ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
Disclaimer: This guide is for research purposes only. All synthesis involving acetyl chloride and aluminum chloride requires strict safety protocols, including fume hoods and PPE, due to the generation of HCl gas.[1]
Validation & Comparative
Validating N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide: A Comparative Technical Guide
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Stereochemical Validation & Anti-Inflammatory Potential (TNF-
Executive Summary
N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (CAS: 88146-37-6) is a critical chiral pharmacophore used primarily in the synthesis of piperazine-based TNF-
This guide moves beyond basic certificates of analysis, providing a self-validating workflow to benchmark this compound against its racemic and (S)-enantiomeric counterparts.
Part 1: Structural & Stereochemical Integrity (The "R" Factor)
The bioactivity of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is intrinsically linked to its three-dimensional configuration. In chiral pharmacology, the "eutomer" (active enantiomer) often exhibits 100-1000x greater potency than the "distomer" (inactive/toxic enantiomer).
Comparative Analysis: Enantiomeric Impact
| Feature | (1R)-Isomer (Target) | (1S)-Isomer (Impurity) | Racemic Mixture |
| Binding Affinity | High (Fits hydrophobic pocket) | Low/Null (Steric clash) | Reduced (Diluted efficacy) |
| Downstream Yield | High potency derivatives | Inactive derivatives | Inconsistent batch data |
| Regulatory Status | Preferred (ICH Q6A compliant) | Considered an impurity | Requires separation |
Protocol 1: Self-Validating Chiral Purity Assay (SFC/HPLC)
Objective: Quantify Enantiomeric Excess (%ee) > 99.5%.
-
Causality: Standard reverse-phase HPLC cannot distinguish enantiomers. Supercritical Fluid Chromatography (SFC) or Chiral HPLC is required to prevent "false potency" data caused by racemic contamination.
-
System Suitability:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: CO₂/Methanol (SFC) or Hexane/IPA (HPLC).
-
Detection: UV at 254 nm.
-
Step-by-Step Methodology:
-
Reference Standard Prep: Dissolve a 1:1 mix of (R) and (S) standards to establish resolution (
). This is your system suitability control. -
Sample Prep: Dissolve 5 mg of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide in 1 mL MeOH.
-
Injection: Inject 5 µL.
-
Calculation:
. -
Fail Criteria: If
, recrystallize before biological testing.
Part 2: Functional Bioactivity Validation
While often an intermediate, the acetyl-phenyl-ethyl-acetamide motif serves as the primary binding anchor in several TNF-
Mechanism of Action: TNF- Modulation
The downstream derivatives of this compound typically act by stabilizing the mRNA-protein complex or inhibiting p38 MAPK pathways, thereby suppressing Tumor Necrosis Factor alpha (TNF-
Visualization: Signaling Pathway & Inhibition Logic
Figure 1: Proposed mechanism of action where the (R)-acetamide scaffold modulates the inflammatory response, tipping the balance from TNF-
Protocol 2: In Vitro TNF- Inhibition Assay (PBMC Model)
Context: This assay validates the "bio-competency" of the scaffold by assessing its ability to suppress LPS-induced TNF-
Materials:
-
Fresh human PBMCs.
-
LPS (Lipopolysaccharide) from E. coli.
-
ELISA Kit for TNF-
. -
Test Compound: N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (and/or piperazine derivative).
Workflow:
-
Seeding: Plate PBMCs at
cells/well in 96-well plates. -
Pre-treatment: Treat cells with the test compound (0.1 µM – 100 µM) for 1 hour.
-
Control: DMSO vehicle (Negative), Dexamethasone (Positive).
-
-
Induction: Add LPS (100 ng/mL) and incubate for 18–24 hours.
-
Harvest: Collect supernatant.
-
Quantification: Analyze TNF-
levels via ELISA. -
Data Analysis: Calculate % Inhibition relative to LPS-only control.
Expected Results (Comparative):
| Compound Variant | IC50 (TNF- | IL-10 Modulation | Interpretation |
| (1R)-Isomer | < 10 µM (as derivative) | > 2-fold increase | Valid Bioactivity |
| (1S)-Isomer | > 100 µM | No effect | Inactive / Off-target |
| Racemate | ~ 2x (1R) IC50 | Moderate | Sub-optimal efficacy |
Part 3: Synthesis & Validation Workflow
To ensure reproducibility, the synthesis and validation must follow a logical sequence. The diagram below illustrates the critical checkpoints.
Figure 2: Critical path for validating the bioactivity of the N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide scaffold.
References
-
PubChem. (2025).[1][2] N-(4-acetylphenyl)acetamide Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link]
-
MDPI. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.[3] Molecules. Retrieved February 1, 2026, from [Link]
Sources
A-Z Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Phenylacetamide-based Compounds
For researchers, scientists, and drug development professionals, establishing a predictive link between in vitro performance and in vivo efficacy is a cornerstone of efficient and ethical drug development. This guide provides a comprehensive framework for establishing an In Vitro-In Vivo Correlation (IVIVC) for a novel investigational compound, N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide. Due to the limited public data on this specific molecule, this guide will focus on the foundational methodologies and experimental cascades required to characterize such a compound and its alternatives. We will use Paracetamol (Acetaminophen), a well-characterized acetamide derivative, as a comparative benchmark throughout this guide.
The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1][2] Establishing a robust IVIVC can serve as a surrogate for bioequivalence studies, streamline formulation development, and reduce the need for extensive animal testing.[3]
Part 1: Foundational In Vitro Characterization
The initial phase of any IVIVC study is to thoroughly characterize the compound's behavior in controlled laboratory settings. These preclinical in vitro assays provide the fundamental data points for later correlation with in vivo outcomes.[4]
Physicochemical Profiling
Understanding the intrinsic properties of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is the first critical step. This data informs formulation development and the design of subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[5]
Key Parameters:
-
Solubility: Determined across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8) to anticipate its behavior in the gastrointestinal tract.
-
Permeability: Often assessed using in vitro models like the Caco-2 cell monolayer, which simulates the intestinal barrier.
-
pKa: The ionization constant is crucial for predicting solubility and absorption at different physiological pH values.
-
LogP/LogD: The partition/distribution coefficient indicates the compound's lipophilicity, which influences its ability to cross cell membranes.
ADME-Tox Assays
A battery of in vitro assays is necessary to build a comprehensive ADME-Tox profile.[6][7] These assays help to identify potential liabilities early in the development process.[8]
Table 1: Comparative In Vitro ADME-Tox Profile
| Assay | N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (Hypothetical Data) | Paracetamol (Reference Data) | Rationale & Causality |
| Metabolic Stability (Human Liver Microsomes) | t½ = 45 min | t½ = 60 min | Predicts hepatic clearance. A shorter half-life suggests more rapid metabolism. |
| CYP450 Inhibition (e.g., 3A4, 2D6) | IC50 > 50 µM | IC50 > 50 µM | Assesses the potential for drug-drug interactions. High IC50 values are desirable. |
| Plasma Protein Binding | 85% bound | 20-30% bound | High binding can limit the free fraction of the drug available for therapeutic effect. |
| Cytotoxicity (e.g., HepG2 cells) | CC50 = 75 µM | CC50 = 150 µM | Indicates potential for liver toxicity. A higher CC50 value is safer. |
Target Engagement & Pharmacodynamics
Assuming N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide has a putative biological target (e.g., an enzyme or receptor), in vitro assays are required to quantify its activity. Phenylacetamide derivatives have been investigated for various biological activities, including antimicrobial, anticancer, and anticonvulsant effects.[9][10][11]
Experimental Protocol: In Vitro Target Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against its target.
-
Materials: Recombinant target protein, substrate, test compound, and a suitable buffer system.
-
Procedure:
-
Prepare a serial dilution of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.
-
Incubate the target protein with varying concentrations of the compound.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction product at specific time points using a suitable detection method (e.g., fluorescence, absorbance).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Part 2: In Vivo Pharmacokinetic Assessment
The next phase involves administering the compound to living organisms to understand its behavior in a complex biological system.[12] Rodent models, such as mice and rats, are commonly used in early preclinical studies.[13][14]
Study Design for a Rodent PK Study
Careful planning is essential for a successful pharmacokinetic (PK) study.[15]
-
Animal Model: Male Sprague-Dawley rats (n=5 per group) are a common choice.
-
Dosing:
-
Intravenous (IV) bolus: 2 mg/kg in a solubilizing vehicle (e.g., 20% Solutol HS 15 in saline). This route is essential for determining absolute bioavailability.
-
Oral (PO) gavage: 10 mg/kg in a suspension (e.g., 0.5% methylcellulose).
-
-
Sampling: Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) are collected.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Comparative Pharmacokinetic Parameters
The data from the in vivo study are used to calculate key PK parameters, which are then compared to the benchmark compound.
Table 2: Comparative In Vivo Pharmacokinetic Data (Rat Model)
| Parameter | N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (Hypothetical Data) | Paracetamol (Reference Data) | Interpretation |
| Clearance (CL) | 15 mL/min/kg | 25 mL/min/kg | Rate of drug removal from the body. |
| Volume of Distribution (Vd) | 1.2 L/kg | 0.9 L/kg | Extent of drug distribution into tissues. |
| Half-life (t½) | 3.5 h | 2 h | Time for plasma concentration to reduce by half. |
| Oral Bioavailability (F%) | 60% | 85% | Fraction of the oral dose that reaches systemic circulation. |
Part 3: Establishing the In Vitro-In Vivo Correlation
The core of this guide is to mathematically link the in vitro data with the in vivo observations. The FDA outlines several levels of IVIVC, with Level A being the most rigorous.[16][17]
-
Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the most informative and is generally preferred for regulatory submissions.[3]
-
Level B Correlation: Utilizes statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time.
-
Level C Correlation: Relates a single dissolution time point to one pharmacokinetic parameter such as Cmax or AUC.
Deconvolution and Model Building
To establish a Level A correlation, the in vivo plasma concentration-time data must be "deconvoluted" to estimate the in vivo absorption profile. This can be achieved using methods like the Wagner-Nelson or Loo-Riegelman methods.[17]
Caption: Process for establishing a Level A IVIVC.
Once the in vitro dissolution profiles and the in vivo absorption profiles are obtained for formulations with different release rates (e.g., fast, medium, slow), a mathematical model is developed to correlate the two.[2][18] A linear relationship is often the goal, where the fraction of the drug absorbed in vivo can be predicted directly from the fraction of the drug dissolved in vitro.[1]
Model Validation and Application
The predictive performance of the IVIVC model must be validated.[17] This involves using the model to predict the in vivo performance of a new formulation and comparing the predicted pharmacokinetic parameters (e.g., Cmax and AUC) to the experimentally observed values. A validated IVIVC model can be a powerful tool to:
-
Serve as a surrogate for in vivo bioequivalence studies.[19]
-
Justify biowaivers for certain formulation or manufacturing changes.[20]
-
Set clinically relevant dissolution specifications.[3]
Conclusion
Establishing a robust in vitro-in vivo correlation is a data-intensive but invaluable process in modern drug development. For a novel compound like N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, the systematic approach outlined in this guide—from fundamental in vitro characterization to in vivo pharmacokinetic studies and mathematical modeling—provides a scientifically rigorous pathway to understanding and predicting its clinical performance. By benchmarking against well-understood alternatives like Paracetamol, researchers can contextualize their findings and make more informed decisions, ultimately accelerating the delivery of safe and effective medicines to patients.
References
-
IAGIM. In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. Available from: [Link]
-
Zhang, J., Duan, J., & Amidon, G. L. (2010). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 12(3), 374-380. Available from: [Link]
- Suarez-Sharp, S., & Gascón, A. R. (2016). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. In Dissolution Testing in Drug Development (pp. 249-270). Springer, Cham.
-
ChemHelpASAP. (2023). preclinical in vivo PK studies & allometric scaling. YouTube. Available from: [Link]
-
Creative Biolabs. In Vitro Preclinical Studies. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available from: [Link]
-
Ascendia Pharma. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available from: [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]
-
JoVE. Video: Drug Product Performance: In Vitro–In Vivo Correlation. Available from: [Link]
-
ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available from: [Link]
-
Zare, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 423–429. Available from: [Link]
-
National Institutes of Health. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available from: [Link]
-
Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available from: [Link]
-
National Institutes of Health. (2018). Murine Pharmacokinetic Studies. Available from: [Link]
-
PPD. Preclinical Studies in Drug Development. Available from: [Link]
-
ACS Publications. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Available from: [Link]
-
ResearchGate. (2025). Bioequivalence Study of Paracetamol Tablets: In Vitro-In Vivo Correlation. Available from: [Link]
-
Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?. Available from: [Link]
-
National Institutes of Health. (2014). Preclinical in vitro, in vivo and pharmacokinetic evaluations of FLLL12 for the prevention and treatment of head and neck cancers. Available from: [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]
-
PubMed. (1998). Bioequivalence study of paracetamol tablets: in vitro-in vivo correlation. Available from: [Link]
-
MDPI. Special Issue : Rodent Animal Models for Drug Discovery. Available from: [Link]
-
Der Pharma Chemica. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Available from: [Link]
-
Creative Biolabs. Rodent In Vivo PK Service. Available from: [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Available from: [Link]
- Park, K. (2014). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications.
-
PubMed. (2004). N-ethylphenyl acetamide (EPA) inhibits DNA synthesis and N-acetylation of 2-aminofluorene in human colon tumor cells (colo 205). Available from: [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available from: [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]
-
SciSpace. (2020). Application of in vitro– in vivo Correlation as a Predictive Tool for Bioequivalence of Generic Paracetamol Immediate Release. Available from: [Link]
-
Labtoo. Drug development | Preclinical, in vivo, ADME. Available from: [Link]
-
Asian Journal of Chemistry. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Available from: [Link]
-
Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. Available from: [Link]
-
ResearchGate. (2024). (PDF) Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available from: [Link]
-
BioPharma Services. IVIVC modelling can speed up the drug development process. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Proventa International. Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Available from: [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link]
-
ResearchGate. (2025). (PDF) In Vitro–In Vivo Correlation-Based Evaluation of Bioequivalence in Commercial Paracetamol Brands in Nigeria. Available from: [Link]
-
PubMed. (2004). Correlation of in Vitro and in Vivo Paracetamol Availability From Layered Excipient Suppositories. Available from: [Link]
Sources
- 1. iagim.org [iagim.org]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. premier-research.com [premier-research.com]
- 4. dataverify.creative-biolabs.com [dataverify.creative-biolabs.com]
- 5. criver.com [criver.com]
- 6. cellgs.com [cellgs.com]
- 7. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 8. One moment, please... [vectorb2b.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 12. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 13. youtube.com [youtube.com]
- 14. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. fda.gov [fda.gov]
- 18. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 19. scispace.com [scispace.com]
- 20. Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA [fda.gov]
A Researcher's Guide to Characterizing the Off-Target Profile of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
In the landscape of modern drug discovery, the aphorism "no drug has only one target" is a guiding principle. The clinical success and safety of a therapeutic candidate are intrinsically linked to its selectivity. Unintended interactions with off-target proteins can lead to unforeseen toxicities or, in some serendipitous instances, reveal novel therapeutic applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target effects of the novel compound, N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.
Given the novelty of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, this document will not present pre-existing comparative data. Instead, it will serve as a strategic and methodological blueprint for generating and interpreting the necessary experimental evidence to build a comprehensive selectivity profile. We will explore the logical progression from computational prediction to biochemical and cell-based validation, empowering researchers to make data-driven decisions about the future of this compound.
Deconstructing the Molecule: A Hypothesis for On-Target Activity
The chemical structure of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide contains key pharmacophoric features that can inform a hypothesis about its primary biological target. The presence of an acetamide group linked to a substituted phenyl ring is a common motif in various classes of bioactive molecules, including enzyme inhibitors and receptor modulators. For the purpose of this guide, and as a starting point for a research program, we will hypothesize that N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is designed as an inhibitor of a specific protein kinase, a class of enzymes frequently implicated in oncology and inflammatory diseases.
This hypothesis provides the necessary context for designing a robust off-target assessment strategy. The goal is to determine the compound's selectivity for its intended kinase target versus the broader human kinome and other structurally related protein families.
The Off-Target Assessment Workflow: A Multi-Pronged Approach
A thorough investigation of off-target effects relies on a tiered approach that integrates computational and experimental methodologies. This workflow is designed to be self-validating, with each stage providing data that informs the next.
Caption: A multi-tiered workflow for assessing off-target effects.
In Silico Off-Target Prediction: The First Compass
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial predictions of potential off-target interactions. These approaches leverage large databases of known drug-target interactions and protein structures.
Causality Behind the Choice: By comparing the 2D and 3D structural features of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide to libraries of compounds with known biological activities, we can generate a preliminary "hit list" of potential off-target proteins. This allows for a more focused and cost-effective design of subsequent experimental assays.
Experimental Protocol: In Silico Off-Target Prediction
-
Ligand-Based Similarity Searching:
-
Principle: This method identifies proteins that are known to bind molecules with similar chemical structures to the query compound.
-
Procedure:
-
Generate a 2D fingerprint (e.g., ECFP6) and a 3D pharmacophore model for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.
-
Screen these representations against large chemical databases (e.g., ChEMBL, PubChem) to identify structurally similar compounds.
-
Compile a list of the known biological targets of the identified similar compounds.
-
-
-
Structure-Based Docking:
-
Principle: This method computationally "docks" the 3D structure of the compound into the binding sites of a large panel of protein crystal structures to predict binding affinity.
-
Procedure:
-
Obtain or model the 3D conformation of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.
-
Select a panel of protein structures for screening. This can be a broad panel or focused on families prone to off-target interactions (e.g., kinases, GPCRs, ion channels).
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and score the interaction energy for each protein.
-
Rank the proteins based on the predicted binding affinity.
-
-
In Vitro Biochemical Assays: Quantifying Interactions
Biochemical assays provide the first experimental validation of the in silico predictions. These assays directly measure the interaction of the compound with purified proteins.
Kinase Profiling: A Broad Sweep of the Kinome
Given our working hypothesis, a broad kinase panel screen is the logical next step. This will quantify the inhibitory activity of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide against a large and diverse set of human kinases.
Causality Behind the Choice: Kinase inhibitors are notoriously promiscuous due to the conserved nature of the ATP-binding pocket across the kinome. A broad panel screen is essential to identify unintended kinase targets early in the development process.[1]
Caption: General workflow for an in vitro kinase profiling assay.
Experimental Protocol: High-Throughput Kinase Profiling
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods like TR-FRET, luminescence (e.g., ADP-Glo), or radiometric detection.[2]
-
Procedure:
-
Select a kinase panel. Commercial services offer panels of over 400 kinases.[3]
-
Prepare a stock solution of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide in DMSO.
-
Perform a single-point screen at a high concentration (e.g., 10 µM) to identify initial "hits."
-
For any kinases showing significant inhibition (e.g., >50%), perform a dose-response experiment by creating a serial dilution of the compound.
-
In a microplate, combine the kinase, a suitable substrate, and ATP with the different concentrations of the test compound.
-
Incubate the reaction for a defined period.
-
Add the detection reagents and measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Receptor Binding Assays: Exploring Other Target Classes
If in silico predictions or initial phenotypic screens suggest activity beyond kinases, receptor binding assays are crucial. These assays measure the ability of a compound to displace a known ligand from its receptor.[4]
Causality Behind the Choice: This method allows for the screening of large families of receptors (e.g., GPCRs, ion channels) to identify potential off-target binding events that could lead to pharmacological effects unrelated to the primary target.[5]
Experimental Protocol: Radioligand Binding Assay
-
Assay Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor).[6]
-
Procedure:
-
Select a panel of receptors for screening.
-
In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide.
-
Incubate to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand, typically by filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percent displacement of the radioligand and determine the Ki (inhibition constant) for the test compound.
-
Cell-Based Target Engagement: Confirmation in a Physiological Context
Biochemical assays, while essential, are performed in a simplified, artificial environment. Cell-based assays are critical for confirming that the compound can engage its targets within the complex milieu of a living cell.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement
CETSA is a powerful technique for assessing the direct binding of a compound to its target protein in intact cells or cell lysates.[7]
Causality Behind the Choice: The principle of CETSA is that ligand binding stabilizes a protein against thermal denaturation.[8] By observing a shift in the melting temperature of a protein in the presence of the compound, we can confirm target engagement in a physiological setting.[9]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with either N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction for each temperature point. This is typically done by Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation and Comparative Analysis
The ultimate goal of this workflow is to generate a comprehensive selectivity profile for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide. This data should be presented in a clear and comparative format.
Table 1: Kinase Selectivity Profile
| Kinase Target | IC50 (nM) for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide | IC50 (nM) for Comparator Compound A (Known Selective Inhibitor) | IC50 (nM) for Comparator Compound B (Known Non-Selective Inhibitor) |
| Hypothesized Primary Target | [Experimental Value] | [Literature Value] | [Literature Value] |
| Off-Target Kinase 1 | [Experimental Value] | [Literature Value] | [Literature Value] |
| Off-Target Kinase 2 | [Experimental Value] | [Literature Value] | [Literature Value] |
| ... | ... | ... | ... |
Table 2: Cell-Based Target Engagement
| Protein Target | CETSA ΔTm (°C) with N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (10 µM) | CETSA ΔTm (°C) with Comparator Compound A (10 µM) | Notes |
| Hypothesized Primary Target | [Experimental Value] | [Literature Value] | Strong engagement |
| Off-Target Hit 1 | [Experimental Value] | [Literature Value] | Moderate engagement |
| Non-Target Control Protein | [Experimental Value] | [Literature Value] | No engagement |
Conclusion: Building a Case for Selectivity
The journey to understanding the off-target effects of a novel compound like N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is a systematic process of hypothesis generation, experimental testing, and data-driven refinement. By following the multi-tiered approach outlined in this guide, researchers can build a robust and reliable selectivity profile. This comprehensive understanding is paramount for mitigating risks, uncovering new therapeutic opportunities, and ultimately, advancing the most promising candidates toward clinical development. The self-validating nature of this workflow, from in silico prediction to in-cell target engagement, ensures the highest degree of scientific integrity and provides a solid foundation for the future of this compound.
References
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Singh, I., & He, M. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Sridharan, K., & Sivaramakrishnan, H. (2016). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Pharmacogenomics & Pharmacoproteomics, 7(4), 1000164.
- Vasta, J. D., & Robers, M. B. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2495-2505.
-
European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]
Sources
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaron.com [pharmaron.com]
- 3. assayquant.com [assayquant.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
Essential Safety and Handling Guide for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (CAS No. 88146-37-6). The following guidance is based on an inferred risk profile derived from the chemical structure and data from structurally analogous compounds, including acetamide, N-ethylacetamide, and aromatic ketones. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work.
Inferred Hazard Analysis: A Proactive Approach to Safety
N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is a compound that combines an acetamide functional group with an aromatic ketone. This unique structure necessitates a careful consideration of potential hazards.
-
Acetamide Moiety: Simple amides, like acetamide, are suspected of causing cancer[1][2]. Some acetamide derivatives can also be harmful if swallowed[3][4].
-
Aromatic Ketone Structure: Aromatic ketones can cause skin and eye irritation[5]. High exposure to some ketones may lead to symptoms such as headache, dizziness, and nausea[5].
-
Dermal and Inhalation Exposure: As with many fine organic chemicals, there is a potential for irritation upon contact with the skin, eyes, and respiratory tract. It is prudent to minimize all direct contact and aerosol generation[6][7].
Given these considerations, a conservative approach to personal protective equipment (PPE) and handling is warranted to ensure the safety of all laboratory personnel.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for handling N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, with explanations rooted in the inferred risk profile.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Full-Face Shield. Given the potential for eye irritation from aromatic ketones, robust eye protection is essential to prevent contact with dust particles or splashes. |
| Hand Protection | Nitrile Rubber Gloves. Nitrile gloves offer good resistance to a range of chemicals. Due to the lack of specific permeation data, it is advisable to change gloves frequently and immediately if contamination is suspected. |
| Body Protection | Fully-Buttoned Laboratory Coat. A lab coat is the minimum requirement to protect against incidental skin contact. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or coveralls should be considered. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. To minimize the risk of inhaling airborne particles, especially when handling the solid compound, engineering controls are paramount. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary based on a risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Handling:
-
Designated Work Area: All work with N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide should be conducted in a designated area, such as a chemical fume hood, to control potential exposure[7].
-
Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust. Use appropriate tools (e.g., spatulas) to handle the material.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory[8]. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[6].
Spill Response:
-
Evacuate the Area: In the event of a significant spill, evacuate the immediate area and alert colleagues.
-
Control the Spill: If it is safe to do so, use an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Clean-up: Wearing the appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal as chemical waste[2].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide and associated contaminated materials is a critical final step.
-
Waste Segregation: All solid waste contaminated with the compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated, labeled hazardous waste container[9][10].
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain[9].
-
Disposal Protocol: All chemical waste must be disposed of through your institution's hazardous waste management program[9]. Ensure that all waste containers are properly sealed and labeled before collection.
Visualizing the Safety Workflow
The following diagram illustrates the essential steps for donning and doffing PPE to ensure a systematic and safe approach.
Sources
- 1. en.biolab.hu [en.biolab.hu]
- 2. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. vumc.org [vumc.org]
- 10. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
